molecular formula C20H29N7O8 B1210168 Amipurimycin CAS No. 61991-08-0

Amipurimycin

Cat. No.: B1210168
CAS No.: 61991-08-0
M. Wt: 495.5 g/mol
InChI Key: BHAUQSKSOITMND-UHFFFAOYSA-N
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Description

Amipurimycin is a natural product found in Streptomyces novoguineensis with data available.

Scientific Research Applications

Biosynthetic Pathway and Genetic Insights

The biosynthesis of amipurimycin involves complex gene clusters identified through comparative genomics. The genes responsible for its production have been characterized, revealing that they encode enzymes typical of polyketide biosynthesis rather than traditional nucleoside synthesis pathways. The this compound gene cluster (amc) was isolated and expressed heterologously in Streptomyces albus, resulting in increased production levels of this compound .

Key Enzymes in Biosynthesis

  • ATP-grasp ligases : These enzymes, such as Amc18, play a crucial role in attaching amino acids to the core structure of this compound.
  • Polyketide synthases : The presence of these enzymes suggests that the core saccharides in this compound are partially derived from polyketide pathways .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against fungal and bacterial pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) studies.

Antimicrobial Efficacy

  • Against Pyricularia oryzae : this compound has shown an MIC of 5 µg/mL, indicating potent activity against rice blast disease .
  • Broad-spectrum activity : Preliminary studies suggest effectiveness against various Gram-positive bacteria, with further exploration needed for Gram-negative pathogens .

Therapeutic Potential

The unique structure and activity profile of this compound position it as a candidate for therapeutic applications. Its ability to inhibit specific pathogens could be harnessed in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

  • A recent study highlighted the total synthesis of this compound, which could facilitate further research into its biological activities and potential modifications for enhanced efficacy .
  • Investigations into the structure-activity relationship (SAR) are ongoing to optimize its pharmacological properties and reduce toxicity while maintaining effectiveness against target pathogens.

Comparative Data Table

The following table summarizes key findings related to this compound's biosynthetic pathway and antimicrobial activity:

Parameter This compound
Source Organism Streptomyces novoguineensis
Biosynthetic Gene Cluster amc
Key Enzymes ATP-grasp ligases, polyketide synthases
MIC Against P. oryzae 5 µg/mL
Potential Applications Antifungal and antibacterial therapies

Properties

CAS No.

61991-08-0

Molecular Formula

C20H29N7O8

Molecular Weight

495.5 g/mol

IUPAC Name

2-[(2-aminocyclopentanecarbonyl)amino]-2-[6-(2-aminopurin-9-yl)-4-(1,2-dihydroxyethyl)-4,5-dihydroxyoxan-2-yl]acetic acid

InChI

InChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26)

InChI Key

BHAUQSKSOITMND-UHFFFAOYSA-N

SMILES

C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O

Canonical SMILES

C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O

Synonyms

amipurimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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